molecular formula C14H6F3N3O B14185279 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile CAS No. 833457-64-0

6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile

Cat. No.: B14185279
CAS No.: 833457-64-0
M. Wt: 289.21 g/mol
InChI Key: WOPFJFWETRABSX-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group and two cyano groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethoxy)benzaldehyde and 2,4-dicyanopyridine.

    Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the cyano groups of 2,4-dicyanopyridine under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    2,6-Pyridinedicarbonitrile: A structurally related compound with similar reactivity but lacking the trifluoromethoxy group.

    3-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxyphenyl moiety but differs in the rest of the structure.

Uniqueness: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile is unique due to the presence of both the trifluoromethoxy group and the dicyano-substituted pyridine ring, which confer distinct chemical and biological properties .

Properties

CAS No.

833457-64-0

Molecular Formula

C14H6F3N3O

Molecular Weight

289.21 g/mol

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile

InChI

InChI=1S/C14H6F3N3O/c15-14(16,17)21-12-3-1-2-10(6-12)13-5-9(7-18)4-11(8-19)20-13/h1-6H

InChI Key

WOPFJFWETRABSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=N2)C#N)C#N

Origin of Product

United States

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